The compound falls under the category of pyrazolones, which are characterized by a five-membered ring containing two nitrogen atoms. It is also recognized as a derivative of 1-methyl-5-phenylpyrazolone, with applications in various chemical and pharmaceutical contexts.
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- can be accomplished through several methods:
The molecular structure of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- features:
CC1=NN(C(=O)C1)c2ccccc2InChI=1S/C11H12N2O/c1-8(12)9(13)10-6-4-2-1-3-5-7(10)11/h1-7H,8H2This structure allows for various interactions, making it a candidate for further functionalization in drug development.
3H-Pyrazol-3-one can participate in several chemical reactions:
Common conditions for these reactions include:
The mechanism of action for compounds like 3H-Pyrazol-3-one often involves:
Studies have shown that derivatives of pyrazolone can modulate inflammatory pathways and possess neuroprotective properties in various biological models.
The physical and chemical properties of 3H-Pyrazol-3-one include:
| Property | Value |
|---|---|
| Appearance | White to light yellow powder |
| Melting Point | Approximately 150°C |
| Solubility | Soluble in ethanol and methanol |
| Stability | Stable under normal conditions but sensitive to strong acids |
These properties influence its handling and application in laboratory settings.
3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-, has various scientific applications:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5